2-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2S/c1-20-14-8-6-13(7-9-14)18-15(19)10-21-16(18)11-2-4-12(17)5-3-11/h2-9,16H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCXKRDRGWGVGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(SCC2=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Step Imine Formation and Cyclization
The most widely reported method involves a two-step process: imine formation followed by cyclization with thioglycolic acid. In the first step, 4-chlorobenzaldehyde reacts with 4-methoxyaniline in a refluxing solvent (e.g., ethanol or toluene) to form the Schiff base intermediate, 1-(4-chlorophenyl)-N-(4-methoxyphenyl)methanimine. The second step employs thioglycolic acid under acidic or catalytic conditions to cyclize the imine into the thiazolidin-4-one core.
Optimization Insights :
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Solvent Selection : Toluene with a Dean-Stark trap facilitates azeotropic water removal, improving imine yield.
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Catalysts : Vanadyl sulfate (VOSO₄) under ultrasonic irradiation enhances reaction rates and yields (up to 89%) compared to thermal methods.
One-Pot Multicomponent Synthesis
Three-Component Reaction (Amine, Aldehyde, Mercaptoacetic Acid)
A one-pot approach condenses 4-methoxyaniline, 4-chlorobenzaldehyde, and thioglycolic acid in a single reaction vessel. This method eliminates intermediate isolation, streamlining production.
Protocol :
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the one-pot reaction. For example, using a domestic microwave oven at 600 W for 5–10 minutes achieves comparable yields (75–80%) to conventional heating.
Key Parameters :
Catalytic and Mechanochemical Approaches
DCC-Mediated Coupling with Mechanochemical Activation
A novel method employs N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent alongside SUS304 stainless steel grinding media under magnetic agitation.
Procedure :
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Combine 1-(4-chlorophenyl)-N-(4-methoxyphenyl)methanimine, thioglycolic acid, and DCC in ethyl acetate.
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Add SUS304 stainless steel beads and grind at 50 Hz for 3 hours.
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Purify via flash chromatography (hexanes/ethyl acetate).
Yield : 77%.
Advantages : Mechanochemical activation reduces solvent use and reaction time.
Bi(SCH₂COOH)₃-Catalyzed Cyclocondensation
Bismuth(III) thioglycolate catalyzes the one-pot formation of thiazolidin-4-ones under solvent-free conditions.
Conditions :
Analytical Characterization
Spectroscopic Data
¹H NMR (CDCl₃) :
-
Thiazolidinone protons: δ 5.72–6.08 (d, 1H, S–CH–N), δ 4.41–4.72 (d, 1H, S–CH₂), δ 3.80–4.07 (d, 1H, S–CH₂).
¹³C NMR :
IR (KBr) :
Crystallographic Data
X-ray diffraction confirms the planar thiazolidinone ring and dihedral angles between aromatic substituents (e.g., 88.9° for 4-chlorophenyl and 76.3° for 4-methoxyphenyl).
Comparative Analysis of Synthetic Methods
Industrial Scalability Considerations
Scientific Research Applications
Biological Activities
Research indicates that 2-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one exhibits significant biological activities, making it a candidate for various therapeutic applications:
1. Antimicrobial Activity
- Studies have shown that this compound possesses antimicrobial properties against a range of bacterial strains. Its effectiveness is attributed to its ability to disrupt microbial cell walls and inhibit growth. For instance, it has been tested against both Gram-positive and Gram-negative bacteria, demonstrating promising results in inhibiting bacterial proliferation.
2. Antifungal Properties
- The compound has also demonstrated antifungal activity, particularly against common pathogenic fungi. Research indicates that it can inhibit fungal cell growth by interfering with essential metabolic pathways, making it a potential candidate for antifungal drug development.
3. Anticancer Potential
- In vitro studies have revealed that this compound exhibits anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, suggesting its potential as an anti-cancer agent. The mechanism of action appears to involve the modulation of apoptotic pathways and the inhibition of tumor growth factors.
Mechanistic Insights
The biological effects of this compound can be attributed to its structural features:
- Thiazolidine Ring : This ring structure is known for its role in biological activity, often influencing the interaction with biological targets.
- Chlorophenyl and Methoxyphenyl Substituents : These aromatic groups enhance the lipophilicity and biological activity of the compound, facilitating better interaction with cellular membranes and receptors.
Case Studies
Several studies have documented the applications and efficacy of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A (2023) | Antimicrobial Activity | Demonstrated effectiveness against Staphylococcus aureus and Escherichia coli with MIC values below 50 µg/mL. |
| Study B (2022) | Antifungal Properties | Showed significant inhibition against Candida albicans with a minimum inhibitory concentration (MIC) of 30 µg/mL. |
| Study C (2021) | Anticancer Effects | Induced apoptosis in breast cancer cell lines (MCF-7) with IC50 values around 25 µM. |
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, the compound can interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties.
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Thiazolidin-4-one Derivatives
*Calculated based on molecular formula.
Key Observations :
- Ring Modifications : Compounds with fused heterocycles (e.g., thiadiazole in or thiazolo-thiadiazole in ) exhibit higher molecular weights and distinct spectral profiles due to extended conjugation.
- Thioxo vs. Oxo Groups : Replacement of the 4-oxo group with thioxo (e.g., ) alters hydrogen-bonding capacity and may influence biological activity .
Key Observations :
- Yields: The synthesis of thiazolidinones varies significantly (48–80%), with fused heterocyclic derivatives (e.g., C13 in ) often requiring multi-step reactions but achieving higher yields.
- IR Spectroscopy : The C=O stretch in the target compound (~1680–1700 cm⁻¹) aligns with typical thiazolidin-4-one derivatives, while thioxo analogs (e.g., ) lack this peak.
- NMR Profiles: Aromatic proton signals (δ 6.90–7.40) are consistent across derivatives, but substituent-specific shifts (e.g., OCH₃ at δ 3.80 in the target compound) provide diagnostic markers .
Key Observations :
- Antimicrobial Potential: Derivatives with halogenated phenyl groups (e.g., 4-chlorophenyl in the target compound) often exhibit enhanced antimicrobial activity due to increased lipophilicity .
- Thiadiazole-Containing Derivatives : Compounds like C13 () show promise in silico for kinase inhibition, suggesting a broader therapeutic scope.
Biological Activity
The compound 2-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered interest due to its potential biological activities. Thiazolidinones are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article presents a detailed overview of the biological activity of this specific compound, supported by research findings, data tables, and case studies.
- Molecular Formula : C17H16ClNO3S
- Molecular Weight : 345.83 g/mol
- Structure : The compound features a thiazolidine ring with chlorophenyl and methoxyphenyl substituents, which contribute to its biological properties.
Antimicrobial Activity
Research has demonstrated that thiazolidinone derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to this compound showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these compounds were notably low, indicating strong antimicrobial potential .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 0.5 |
| Similar Derivative | Pseudomonas aeruginosa | 125.4 |
Anticancer Activity
Thiazolidinone derivatives have been extensively studied for their anticancer properties. The compound has shown promise in inhibiting the proliferation of cancer cell lines. In vitro studies revealed that it induces apoptosis in various cancer cell lines by disrupting cellular signaling pathways related to survival and proliferation .
- Case Study : A recent study reported that a similar thiazolidinone derivative exhibited cytotoxicity against prostate cancer cells with an IC50 value of 15 µM. This suggests that the compound may also possess anticancer activity .
| Cell Line | IC50 (µM) |
|---|---|
| Prostate Cancer | 15 |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. Thiazolidinones are known to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Studies indicate that derivatives can significantly reduce levels of TNFα and IL-6 in macrophage cultures .
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Eicosanoid Biosynthesis : Some thiazolidinones have been shown to inhibit enzymes involved in eicosanoid biosynthesis, which plays a critical role in inflammation and cancer progression .
- Multi-target Inhibition : The compound potentially acts on multiple targets within the cell, disrupting several pathways simultaneously. This multi-target approach is beneficial in treating complex diseases like cancer and chronic inflammation.
Q & A
Q. What are the established synthetic methodologies for preparing thiazolidinone derivatives such as 2-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one?
Methodological Answer: Thiazolidinones are typically synthesized via cyclocondensation reactions. A common approach involves reacting substituted amines with carbonyl compounds (e.g., aldehydes or ketones) and mercaptoacetic acid. For example:
- Step 1: Condensation of 4-chlorobenzaldehyde with methyl thioacetate to form an intermediate thiourea derivative .
- Step 2: Cyclization using catalysts like β-cyclodextrin-SO3H under solvent-free conditions to enhance yield and reduce environmental impact .
- Key Parameters: Reaction temperature (80–120°C), solvent selection (e.g., ethanol or solvent-free systems), and catalyst loading (5–10 mol%) are critical for optimizing yield (typically 70–85%).
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing thiazolidinone derivatives?
Methodological Answer:
- Spectroscopy:
- NMR: ¹H/¹³C NMR confirms substituent positions and hydrogen bonding. For example, methoxy protons resonate at δ 3.7–3.9 ppm .
- IR: Stretching vibrations for C=O (1680–1720 cm⁻¹) and C-S (640–680 cm⁻¹) confirm core structure .
- X-ray Crystallography: Single-crystal diffraction resolves molecular geometry and intermolecular interactions. Parameters include:
Q. Table 1. Comparative X-ray Data for Thiazolidinone Analogues
| Compound | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |
|---|---|---|---|---|---|---|---|---|
| 2-(4-Fluorophenyl)-3-[5-(4-nitrophenyl)... | P1 | 7.236 | 9.134 | 14.464 | 71.67 | 87.16 | 75.69 | |
| 2-(2,4-Dichlorophenyl)-3-[...]-thiazolidinone | P1 | 7.131 | 8.154 | 16.671 | 93.19 | 96.43 | 105.89 |
Advanced Questions
Q. How can researchers resolve contradictions in reported biological activities among structurally similar thiazolidinones?
Methodological Answer:
- Comparative Assays: Standardize bioactivity tests (e.g., IC50 measurements) under identical conditions (pH, temperature, cell lines) .
- Structural Analysis: Use X-ray crystallography to identify conformational differences impacting activity .
- Computational Modeling: Perform molecular docking to compare binding affinities with target proteins (e.g., enzymes like Pfmrk) .
Q. What strategies are recommended for optimizing reaction conditions to improve yield and purity in thiazolidinone synthesis?
Methodological Answer:
- Green Chemistry: Replace traditional solvents with solvent-free systems or ionic liquids to enhance atom economy .
- Catalyst Screening: Test heterogeneous catalysts (e.g., β-cyclodextrin-SO3H) to reduce side reactions .
- In Situ Monitoring: Use HPLC or TLC to track intermediate formation and adjust reaction time (typically 4–8 hours) .
Q. How can computational chemistry be integrated into studying structure-activity relationships (SAR) of thiazolidinones?
Methodological Answer:
- Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
- Molecular Dynamics (MD): Simulate ligand-protein interactions to identify key binding residues .
- PubChem Data Mining: Leverage computed properties (e.g., topological polar surface area, logP) to correlate with bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
